molecular formula C10H9F3OS B15306321 2'-Methylthio-4'-trifluoromethylacetophenone

2'-Methylthio-4'-trifluoromethylacetophenone

Katalognummer: B15306321
Molekulargewicht: 234.24 g/mol
InChI-Schlüssel: CJPQPFVYCADSPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one is a chemical compound with the molecular formula C10H9F3OS and a molecular weight of 234.24 g/mol This compound is characterized by the presence of a trifluoromethyl group and a methylsulfanyl group attached to a phenyl ring, which is further connected to an ethanone moiety

Vorbereitungsmethoden

The synthesis of 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one typically involves the reaction of 4-(trifluoromethyl)phenacyl bromide with chloromethyl methyl sulfide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:

Analyse Chemischer Reaktionen

1-[2-(Methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., potassium carbonate), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-[2-(Methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. The methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

1-[2-(Methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:

    1-[2-(Methylsulfanyl)-4-(trifluoromethyl)phenyl]ethanol: This compound has a similar structure but with an alcohol group instead of an ethanone moiety. It exhibits different reactivity and biological properties due to the presence of the hydroxyl group.

    1-[2-(Methylsulfanyl)-4-(trifluoromethyl)phenyl]methane: This compound lacks the ethanone moiety and has a simpler structure.

The uniqueness of 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one lies in its combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C10H9F3OS

Molekulargewicht

234.24 g/mol

IUPAC-Name

1-[2-methylsulfanyl-4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C10H9F3OS/c1-6(14)8-4-3-7(10(11,12)13)5-9(8)15-2/h3-5H,1-2H3

InChI-Schlüssel

CJPQPFVYCADSPN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=C(C=C1)C(F)(F)F)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.